molecular formula C12H19NO2Si B11869931 Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester CAS No. 59096-06-9

Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester

Cat. No.: B11869931
CAS No.: 59096-06-9
M. Wt: 237.37 g/mol
InChI Key: MBUKPTCGZZRZQR-UHFFFAOYSA-N
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Description

Ethyl 4-((trimethylsilyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a trimethylsilyl group on the amino functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((trimethylsilyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for Ethyl 4-((trimethylsilyl)amino)benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((trimethylsilyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzoate moiety.

    Reduction Products: Reduced forms of the benzoate ester.

    Hydrolysis Products: 4-aminobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-((trimethylsilyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((trimethylsilyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways .

Properties

CAS No.

59096-06-9

Molecular Formula

C12H19NO2Si

Molecular Weight

237.37 g/mol

IUPAC Name

ethyl 4-(trimethylsilylamino)benzoate

InChI

InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-6-8-11(9-7-10)13-16(2,3)4/h6-9,13H,5H2,1-4H3

InChI Key

MBUKPTCGZZRZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N[Si](C)(C)C

Origin of Product

United States

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